molecular formula C14H15N7O B6432264 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile CAS No. 2549031-02-7

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile

Cat. No. B6432264
CAS RN: 2549031-02-7
M. Wt: 297.32 g/mol
InChI Key: RQZUILFPHUOMBD-UHFFFAOYSA-N
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Description

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile (MPPC) is a compound that has been studied for its potential applications in a variety of scientific research fields, such as pharmacology, biochemistry, and physiology. MPPC has been shown to possess a number of properties that make it a useful tool for researchers, such as its ability to interact with a variety of proteins and enzymes, its high solubility in aqueous solutions, and its low toxicity.

Scientific Research Applications

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile has a number of potential applications in the field of scientific research. It has been studied for its potential use in drug delivery, as it is able to interact with a variety of proteins and enzymes. It has also been studied for its potential use in biochemistry and physiology, as it has been shown to possess a number of properties that make it a useful tool for researchers, such as its high solubility in aqueous solutions, and its low toxicity.

Mechanism of Action

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile has been shown to interact with a variety of proteins and enzymes, and this interaction is believed to be mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The exact mechanism of action of this compound is not yet fully understood, however, it is believed that the interactions between this compound and proteins and enzymes are responsible for its biological effects.
Biochemical and Physiological Effects
This compound has been shown to possess a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The use of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile in laboratory experiments has a number of advantages, such as its high solubility in aqueous solutions, its low toxicity, and its ability to interact with a variety of proteins and enzymes. However, there are also a number of limitations to using this compound in laboratory experiments, such as the difficulty in synthesizing the compound, the lack of knowledge about its exact mechanism of action, and the potential for side effects.

Future Directions

The potential future applications of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile are numerous. It could be used in drug delivery, as it is able to interact with a variety of proteins and enzymes. It could also be used in biochemistry and physiology, as it has been shown to possess a number of properties that make it a useful tool for researchers. Additionally, further research could be done to better understand the mechanism of action of this compound, and to explore its potential therapeutic applications. Finally, further research could be done to optimize the synthesis of this compound, and to improve its solubility, toxicity, and efficacy.

Synthesis Methods

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile can be synthesized using a variety of methods, including a one-pot synthesis, an acid-catalyzed reaction, and a microwave-assisted synthesis. The one-pot synthesis involves the reaction of 4-methoxy-2-pyrimidinol and piperazine, followed by the addition of pyrazine-2-carbonitrile. The acid-catalyzed reaction involves the reaction of 4-methoxy-2-pyrimidinol and piperazine in the presence of an acid catalyst, such as hydrochloric acid. The microwave-assisted synthesis involves the reaction of 4-methoxy-2-pyrimidinol and piperazine in the presence of a microwave irradiation source.

properties

IUPAC Name

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c1-22-12-2-3-18-14(19-12)21-8-6-20(7-9-21)13-11(10-15)16-4-5-17-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZUILFPHUOMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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